Nicoboxil has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option. Nevertheless, it is predominantly found paired with nonivamide as a combination topical analgesic product where its proposed mechanism of action as a rubefacient is complementary and ultimately synergistic with nonivamide's capsaicin activity. Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia. Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication(s) given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed.
Nicoboxil
CAS No.: 1322-29-8
Cat. No.: VC20942911
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1322-29-8 |
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Molecular Formula | C12H17NO3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 2-butoxyethyl pyridine-3-carboxylate |
Standard InChI | InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 |
Standard InChI Key | IZJRISIINLJVBU-UHFFFAOYSA-N |
SMILES | CCCCOCCOC(=O)C1=CN=CC=C1 |
Canonical SMILES | CCCCOCCOC(=O)C1=CN=CC=C1 |
Chemical Structure and Properties
Nicoboxil, chemically identified as beta-butoxyethyl nicotinate, is a nicotinate ester with vasodilating properties used in topical preparations. Its molecular formula is C12H17NO3 with a molecular weight of 223.2683 g/mol . The compound is achiral with no defined stereocenters and maintains a neutral charge . Its chemical structure can be represented through various notations:
Mechanism of Action
Pharmacological Pathways
The primary mechanism of action of nicoboxil involves vasodilation mediated through prostaglandin pathways . Upon topical application, nicoboxil initiates a series of biochemical events that ultimately lead to the relaxation of vascular smooth muscle in the application area. This process results in increased local blood flow, known as hyperemia, which serves multiple therapeutic purposes:
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Enhancement of oxygen and nutrient delivery to damaged tissues
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Improved elimination of metabolic waste products and inflammatory mediators
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Generation of a warming sensation that provides symptomatic relief
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Potential modulation of nociceptive signaling pathways
The hyperemic effect produced by nicoboxil has been observed to have both an earlier onset and greater intensity compared to other vasodilatory compounds like nonivamide . This rapid and robust increase in blood flow contributes significantly to its therapeutic efficacy in managing pain and improving tissue healing processes.
Clinical Applications
Formulations and Therapeutic Uses
Nicoboxil is most commonly formulated as a component of topical preparations designed for external application. The most notable formulation is Finalgon®, which combines nicoboxil (2.5%) with nonivamide (0.4%) . This proprietary preparation has been in clinical use since the 1950s for treating discomfort of the musculoskeletal system .
The approved therapeutic applications of nicoboxil-containing preparations include:
Clinical Research Evidence
Efficacy Studies
The efficacy of nicoboxil has been investigated in several clinical studies, most notably in combination with nonivamide. A significant Phase III randomized, double-blind, active- and placebo-controlled, multi-center trial published in 2015 evaluated the efficacy of nicoboxil 2.5%/nonivamide 0.4% ointment for the treatment of acute non-specific low back pain .
This comprehensive study involved 805 patients aged 18-74 years who were treated for up to 4 days with either the combination product, nicoboxil alone, nonivamide alone, or placebo . The primary endpoint was the difference in pain intensity between pre-dose baseline and 8 hours after the first application.
Key findings from this research include:
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic profile of nicoboxil centers on its ability to induce local vasodilation through prostaglandin-mediated mechanisms . This effect typically begins shortly after application and may persist for several hours, providing the foundation for its therapeutic action.
The pharmacokinetic characteristics of topically applied nicoboxil include:
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Limited systemic absorption through the skin
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Localized action primarily at the site of application
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Metabolism likely involving esterases that cleave the ester bond
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Elimination primarily through local metabolism with minimal systemic distribution
These properties contribute significantly to the favorable safety profile of nicoboxil when used as directed, as systemic exposure remains minimal while therapeutic effects are localized to the area of application.
Historical Development and Current Status
Topical nicoboxil/nonivamide preparations, such as Finalgon®, have been in clinical use since the 1950s for the treatment of musculoskeletal discomfort . The product was formally launched in 1994 and has maintained its clinical relevance due to its established efficacy and safety profile . The development of nicoboxil represents part of a broader trend in pharmaceutical research toward topical analgesics that provide localized pain relief without the systemic effects associated with oral pain medications. This approach is particularly valuable in populations where systemic medications may pose increased risks, such as elderly patients or those with multiple comorbidities.
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